![molecular formula C7H2BrF3O2 B13706260 5-Bromo-2,2,6-trifluorobenzo[d][1,3]dioxole](/img/structure/B13706260.png)
5-Bromo-2,2,6-trifluorobenzo[d][1,3]dioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2,2,6-trifluorobenzo[d][1,3]dioxole is a chemical compound known for its unique structural properties and reactivity. It is part of the benzo[d][1,3]dioxole family, which is characterized by a dioxole ring fused to a benzene ring. The presence of bromine and trifluoromethyl groups enhances its reactivity and makes it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,2,6-trifluorobenzo[d][1,3]dioxole typically involves the bromination of 2,2,6-trifluorobenzo[d][1,3]dioxole. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products and ensuring consistent quality.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,2,6-trifluorobenzo[d][1,3]dioxole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions like Suzuki, Heck, and Sonogashira couplings.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO).
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) with bases like potassium carbonate in solvents like toluene or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products
The major products formed from these reactions include substituted benzo[d][1,3]dioxoles, arylated derivatives, and various oxidized or reduced forms of the original compound .
Scientific Research Applications
5-Bromo-2,2,6-trifluorobenzo[d][1,3]dioxole finds applications in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Serves as an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals, dyes, and advanced materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2,2,6-trifluorobenzo[d][1,3]dioxole involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance its electrophilicity, making it reactive towards nucleophiles. This reactivity allows it to form covalent bonds with target molecules, leading to the desired chemical transformations. The pathways involved may include nucleophilic substitution, electrophilic addition, and radical-mediated processes .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2,2-difluoro-1,3-benzodioxole
- 6-Bromo-2,2,4-trifluorobenzo[d][1,3]dioxole
- 5-Bromo-6-chloro-2,2-difluoro-1,3-benzodioxole
Uniqueness
Compared to similar compounds, 5-Bromo-2,2,6-trifluorobenzo[d][1,3]dioxole is unique due to the specific positioning of the trifluoromethyl group, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of specialized organic compounds and in applications requiring high reactivity and selectivity .
Properties
Molecular Formula |
C7H2BrF3O2 |
|---|---|
Molecular Weight |
254.99 g/mol |
IUPAC Name |
5-bromo-2,2,6-trifluoro-1,3-benzodioxole |
InChI |
InChI=1S/C7H2BrF3O2/c8-3-1-5-6(2-4(3)9)13-7(10,11)12-5/h1-2H |
InChI Key |
DYTVELSWICWJFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1F)Br)OC(O2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


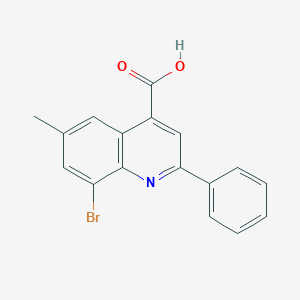
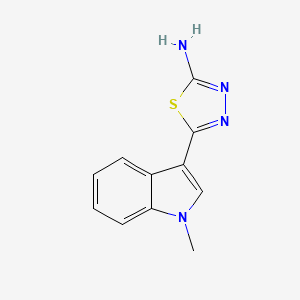


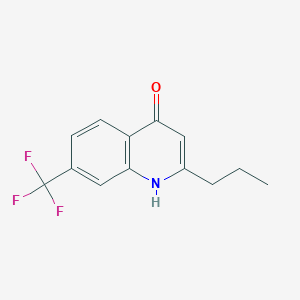
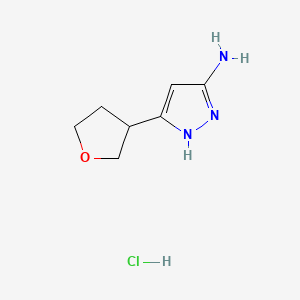
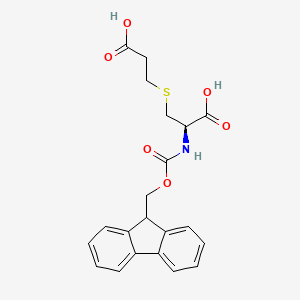

![1-(2-Thioxobenzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B13706226.png)


![8-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13706242.png)
![7-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-ol](/img/structure/B13706249.png)
![4,5-Dimethoxy-2-[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamido]benzoic Acid](/img/structure/B13706257.png)
